Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-

Description

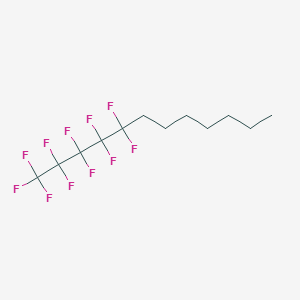

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- (systematic IUPAC name) is a perfluorinated alkane derivative with 11 fluorine atoms substituted along its 12-carbon chain. These compounds belong to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds, conferring thermal stability, chemical inertness, and hydrophobic/lipophobic properties. Such traits make them valuable in industrial applications like surfactants, lubricants, and firefighting foams .

The compound’s fluorine substitution pattern—undecafluoro (11 fluorines)—suggests partial fluorination compared to fully fluorinated homologues (e.g., perfluorododecane). The absence of functional groups like iodine in its structure differentiates it from telechelic perfluoroalkyl iodides, which are intermediates in synthesizing fluoropolymers .

Structure

3D Structure

Propriétés

Numéro CAS |

1980053-95-9 |

|---|---|

Formule moléculaire |

C12H15F11 |

Poids moléculaire |

368.23 g/mol |

Nom IUPAC |

1,1,1,2,2,3,3,4,4,5,5-undecafluorododecane |

InChI |

InChI=1S/C12H15F11/c1-2-3-4-5-6-7-8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h2-7H2,1H3 |

Clé InChI |

QLHPCXQRDNZMNR-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Mechanism and Process Design

Electrochemical fluorination involves the replacement of hydrogen atoms with fluorine via electrolysis in anhydrous hydrogen fluoride (HF). The process typically employs a nickel anode and operates at voltages between 4–6 V, facilitating the formation of perfluorinated intermediates. For dodecane derivatives, the reaction proceeds as:

Key parameters include temperature (15–25°C), current density (10–20 mA/cm²), and HF purity (>99%).

Selectivity and By-Product Management

ECF yields 70–80% linear isomers, with 20–30% branched by-products due to radical recombination. A study using triethylamine tris(hydrogen fluoride) (Et₃N·3HF) as the electrolyte reported 68.5% conversion for analogous fluorinated indanones, with selectivity for monofluorinated products reaching 49%. By-products such as difluoro derivatives and hydrogen gas require post-processing steps, including fractional distillation and HF recovery.

Table 1: ECF Performance Metrics for Fluorinated Alkanes

| Parameter | Value | Source |

|---|---|---|

| Conversion Rate | 68.5% (for analogous compounds) | |

| Selectivity (Linear) | 70–80% | |

| Current Efficiency | 45–60% |

Telomerization

Telomerization with Perfluoroalkyl Iodides

Telomerization builds carbon chains using perfluoroalkyl iodides (e.g., C₄F₉I) as initiators and ethylene or tetrafluoroethylene as monomers. The process follows a radical mechanism:

Subsequent hydrogenation removes terminal iodine, yielding 1,1,1,2,2,3,3,4,4,5,5-undecafluorododecane. Catalysts like copper powder or peroxides enhance reaction rates, achieving yields >85% under mild conditions (50–80°C, 1–3 bar).

Chain-Length Control

Chain length is regulated by monomer-to-initiator ratios. For dodecane derivatives, a 10:1 molar ratio of tetrafluoroethylene to C₄F₉I ensures optimal growth. Impurities such as shorter-chain perfluoroalkanes are minimized via vacuum distillation.

Direct Fluorination with Elemental Fluorine (F₂)

Gas-Phase Fluorination

Direct fluorination employs F₂ gas under controlled conditions to replace C–H bonds with C–F bonds. A patented process uses packed-bed reactors at 4–6 bar pressure and 150–200°C, achieving >90% conversion with 95% selectivity. The reaction is exothermic, necessitating precise temperature control to avoid over-fluorination:

Table 2: Direct Fluorination Conditions and Outcomes

Comparative Analysis of Methods

Efficiency and Environmental Impact

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Chimie

En chimie, le dodécane, 1,1,1,2,2,3,3,4,4,5,5-undécafluoro-, est utilisé comme solvant et réactif dans diverses réactions de synthèse organique. Ses propriétés uniques, telles qu'une haute stabilité thermique et une inertie chimique, le rendent adapté aux réactions qui nécessitent des conditions difficiles.

Biologie

En recherche biologique, les hydrocarbures fluorés comme le dodécane, 1,1,1,2,2,3,3,4,4,5,5-undécafluoro-, sont utilisés comme traceurs et sondes dans les études d'imagerie. Leur capacité à résister à la dégradation métabolique et leurs propriétés spectrales distinctes permettent un suivi et une visualisation précis des processus biologiques.

Médecine

En médecine, les composés fluorés sont explorés pour leur utilisation potentielle dans les systèmes d'administration de médicaments. La forte lipophilie et la stabilité du dodécane, 1,1,1,2,2,3,3,4,4,5,5-undécafluoro-, en font un candidat pour l'encapsulation et le transport de médicaments hydrophobes vers des sites cibles dans le corps.

Industrie

Sur le plan industriel, le dodécane, 1,1,1,2,2,3,3,4,4,5,5-undécafluoro-, est utilisé comme lubrifiant et réfrigérant dans les machines haute performance. Sa faible énergie superficielle et sa haute stabilité thermique assurent un fonctionnement efficace et une longue durée de vie des composants mécaniques.

Mécanisme d'action

Le mécanisme d'action du dodécane, 1,1,1,2,2,3,3,4,4,5,5-undécafluoro-, est principalement attribué à ses atomes de fluor. L'électronégativité élevée et la petite taille atomique du fluor lui permettent de former des liaisons carbone-fluor fortes, ce qui contribue à la stabilité et à l'inertie du composé. Ces propriétés permettent au composé de résister à la dégradation chimique et thermique, ce qui le rend efficace dans diverses applications.

Applications De Recherche Scientifique

Coatings and Surface Treatments

Fluorinated compounds are widely used in coatings due to their hydrophobic properties. Dodecane derivatives can be employed in:

- Water-repellent coatings : These coatings are valuable in textiles and construction materials.

- Anti-corrosion treatments : The compound can be used to enhance the durability of metals exposed to harsh environments.

Lubricants

The unique properties of dodecane derivatives make them suitable for high-performance lubricants:

- High-temperature lubricants : Due to their thermal stability.

- Low-friction applications : Their low surface energy contributes to reduced friction in mechanical systems.

Specialty Solvents

Dodecane derivatives can serve as solvents in various chemical processes:

- Extraction processes : They can be used to extract valuable compounds from natural sources.

- Cleaning agents : Their effectiveness in dissolving oils and greases makes them suitable for industrial cleaning applications.

Case Study 1: Water-Repellent Coatings

A study conducted by AGC Chemicals demonstrated the effectiveness of fluorinated coatings based on dodecane derivatives in enhancing water repellency in outdoor textiles. The results indicated a significant improvement in water resistance compared to traditional coatings. This application has implications for outdoor gear manufacturers seeking durable products.

Case Study 2: High-Performance Lubricants

Research published in the Journal of Applied Polymer Science explored the use of dodecane derivatives as lubricants in high-speed machinery. The findings showed that these lubricants maintained their viscosity at elevated temperatures and provided superior wear protection compared to conventional lubricants. This application is particularly relevant for industries such as automotive and aerospace.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Coatings | Water-repellent textiles | Enhanced durability and water resistance |

| Lubricants | High-temperature machinery | Thermal stability and reduced friction |

| Specialty Solvents | Industrial cleaning | Effective oil and grease removal |

Mécanisme D'action

The mechanism of action of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is primarily attributed to its fluorine atoms. Fluorine’s high electronegativity and small atomic size allow it to form strong carbon-fluorine bonds, which contribute to the compound’s stability and inertness. These properties enable the compound to resist chemical and thermal degradation, making it effective in various applications.

Comparaison Avec Des Composés Similaires

Key Differences :

- Fluorination extent : The main compound has 11 fluorines, whereas homologues range from 11 (e.g., C5F11I) to 25 (C12F25I) .

- Functionalization: Iodo-substituted analogs (e.g., CAS 638-79-9) serve as intermediates in synthesizing fluorinated polymers, while non-iodinated variants (e.g., Tridecafluorododecane) are used in lubricants .

Fluorination and Functionalization Patterns

- Undecafluoro vs. Higher Homologues : Increasing fluorine content enhances thermal stability and hydrophobicity. For example, CAS 307-60-8 (25 fluorines) has a higher molecular weight (730.04 g/mol) and likely superior chemical resistance compared to the main compound .

- Iodo-Substituted Derivatives : Compounds like CAS 638-79-9 (C5F11I) are critical in radical polymerization to produce fluoropolymers. Their iodine atoms act as reactive sites for chain extension .

Physical and Chemical Properties

Notes:

- Iodo-substituted compounds exhibit lower thermal stability due to weaker C-I bonds .

- Increased fluorination correlates with higher density and boiling points .

Environmental and Toxicological Considerations

Activité Biologique

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- (also known as perfluorododecane) is a fluorinated hydrocarbon that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound by examining its effects on human health and the environment through various studies and data.

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- has the following chemical characteristics:

- Chemical Formula : C12H6F11

- Molecular Weight : 487.165 g/mol

- CAS Number : 112-40-3

These properties contribute to its stability and resistance to degradation in biological systems.

Toxicological Profile

The biological activity of dodecane derivatives has been primarily assessed in terms of toxicity. The following key points summarize findings from relevant studies:

- Acute Toxicity : Dodecane and its fluorinated variants exhibit moderate acute toxicity. Inhalation exposure can lead to respiratory symptoms such as dizziness and central nervous system effects .

- Skin and Eye Irritation : Studies indicate that dodecane is not classified as a skin or eye irritant .

- Carcinogenicity : There is no strong evidence linking dodecane to carcinogenic effects in humans or animals .

- Reproductive Toxicity : Current data do not classify it as a reproductive toxicant .

Environmental Impact

Dodecane and its perfluorinated variants are persistent in the environment due to their chemical stability. They have been detected in various environmental matrices including soil and water bodies. Their bioaccumulation potential raises concerns regarding long-term ecological effects.

Case Study 1: PFAS Contamination

A significant body of research focuses on perfluoroalkyl substances (PFAS), which include dodecane derivatives. A study highlighted the contamination of groundwater near industrial sites where PFAS were used in firefighting foams. Elevated levels of these substances were associated with adverse health outcomes in nearby populations .

Case Study 2: Human Health Effects

Research examining occupational exposure to PFAS has shown correlations with various health issues including liver damage and immune system effects. A cohort study indicated that workers exposed to high levels of PFAS had increased risks of developing certain cancers .

In Vitro Studies

In vitro studies have demonstrated that perfluorinated compounds can disrupt cellular functions. For example:

- Gap Junction Intercellular Communication (GJIC) : PFAS have been shown to inhibit GJIC in a dose-dependent manner. This disruption is critical as it can lead to impaired cell signaling and potentially promote tumorigenesis .

- Liver Toxicity : Animal studies suggest that perfluorododecane induces liver enzyme changes similar to those seen with other PFAS compounds .

Data Table: Summary of Biological Effects

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing perfluorinated dodecane derivatives like 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-dodecane?

Answer:

Synthesis typically involves radical fluorination or telomerization reactions using fluorine gas or perfluoroalkyl iodides as precursors. Characterization requires advanced analytical techniques:

- Nuclear Magnetic Resonance (NMR): Use NMR to confirm fluorine substitution patterns and purity.

- Gas Chromatography-Mass Spectrometry (GC-MS): Employ non-polar columns (e.g., DB-5) to separate fluorinated isomers, with electron ionization (EI) for fragmentation analysis .

- Elemental Analysis: Validate stoichiometry via combustion analysis for carbon, hydrogen, and fluorine content.

Key Challenge: Fluorinated compounds often exhibit low volatility, requiring elevated temperatures in GC-MS, which may degrade the sample. Optimize injector temperatures and split ratios to mitigate decomposition .

Basic Question: How should researchers handle and store this compound to ensure stability and minimize hazards?

Answer:

- Storage: Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with strong acids/alkalis or redox-active materials .

- Safety Measures: Use fume hoods and personal protective equipment (PPE) due to potential aspiration hazards and dermal absorption risks .

- Decomposition Risks: Under combustion, toxic fumes (e.g., HF, carbonyl fluoride) may form. Use calcium carbonate or lime for neutralization in emergency protocols .

Advanced Question: How can researchers resolve contradictions in thermal stability data under extreme conditions (e.g., negative pressures)?

Answer:

Contradictions often arise from experimental setups. To address this:

- Volumetric Analysis: Use a Berthelot tube or acoustic cavitation to measure liquid properties at negative pressures. Compare results with equations of state (e.g., Peng-Robinson) to validate extrapolations .

- Temperature Gradients: Implement high-precision thermocouples and pressure transducers to minimize measurement errors. For example, studies on n-dodecane under negative pressures revealed deviations >10% from theoretical models, highlighting the need for empirical corrections .

Data Interpretation Tip: Use statistical tools like Bland-Altman plots to assess agreement between experimental and theoretical values.

Advanced Question: What methodologies optimize the delivery of fluorinated dodecane derivatives in vapor-phase catalysis studies?

Answer:

- Precision Vaporization: Use Coriolis mass flowmeters for real-time monitoring and control of dodecane injection rates. This ensures repeatable vapor-phase concentrations in catalyst testing rigs .

- Temperature Control: Maintain vaporizer temperatures 10–15°C above the compound’s boiling point to prevent condensation. For 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-dodecane, this requires ~150–170°C (exact value depends on fluorination degree).

- Validation: Cross-check delivery efficiency via gravimetric analysis of residual dodecane in collection traps .

Advanced Question: How can analytical interferences from dodecane overlays in microbial culture studies be mitigated?

Answer:

- GC-MS Optimization: Reduce injection volumes (e.g., 0.5–1 µL) and use splitless mode to minimize column contamination. Pre-condition the column with dodecane-free runs between samples .

- Alternative Trapping Agents: Replace dodecane with non-volatile overlays (e.g., perfluorodecalin) or solid-phase microextraction (SPME) fibers to capture volatile metabolites without interference .

- Detection Limits: Enhance sensitivity via chemical ionization (CI) in MS or derivatization of target analytes (e.g., silylation for hydroxylated metabolites) .

Advanced Question: What strategies distinguish fluorinated dodecane derivatives from biological matrix contaminants in metabolomics?

Answer:

- High-Resolution MS (HRMS): Use Orbitrap or Q-TOF systems to resolve isotopic patterns (e.g., vs. / interferences).

- Chromatographic Separation: Employ fluorinated stationary phases (e.g., FluoroSep-RP) to retain perfluorinated compounds longer than hydrocarbon contaminants .

- Data Mining: Apply spectral libraries specific to fluorinated compounds (e.g., NIST Chemistry WebBook) to confirm identities .

Advanced Question: How do structural variations (e.g., undecafluoro vs. perfluoro) impact physicochemical properties relevant to material science applications?

Answer:

- Hydrophobicity: Measure contact angles using goniometry. Undecafluoro derivatives typically exhibit lower hydrophobicity than perfluorinated analogs due to residual C-H bonds.

- Thermal Stability: Use thermogravimetric analysis (TGA) to compare decomposition onset temperatures. Perfluoro compounds often degrade at >250°C, while partially fluorinated analogs show lower thresholds .

- Surface Energy: Calculate via inverse gas chromatography (IGC). Reduced fluorine content correlates with higher surface energy, impacting adhesion in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.